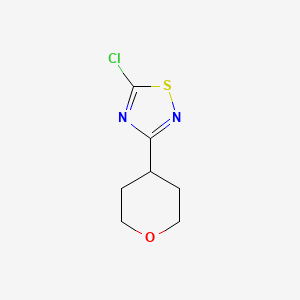

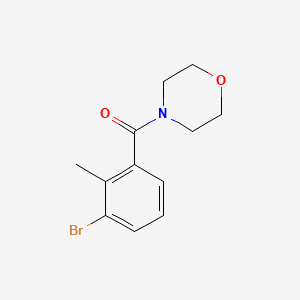

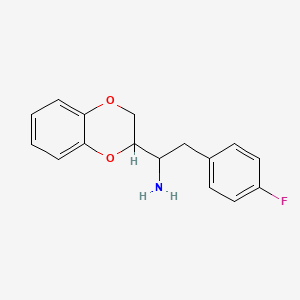

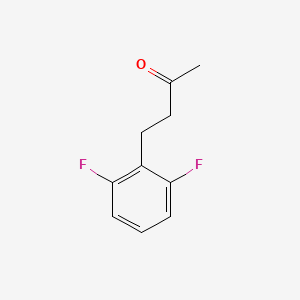

4-(4-Hydroxyphenoxy)-3-methylbenzonitrile

Vue d'ensemble

Description

“4-(4-Hydroxyphenoxy)acetic acid” is a compound that has been used in various industries . It’s an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .

Synthesis Analysis

The synthesis of hydroxy benzoic acid derivatives, including compounds structurally related to “3-(4-Hydroxyphenoxy)benzoic acid”, involves traditional organic synthesis methods. In 2017, Bai and his team published a two-step synthesis of “3-(3,5-diiodo-4-hydroxyphenoxy)phenol” and “3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol” from “2,4,6-triiodophenol” with corresponding reagents .

Molecular Structure Analysis

The molecular weight of “4-(3-Hydroxyphenoxy)benzoic acid” is 230.22 . The structure of these compounds plays a significant role in determining the efficiency of synthesis processes.

Chemical Reactions Analysis

A review of β-O-4 bond cleavage during acidolysis of lignin emphasizes the diverse reaction mechanisms and pathways, suggesting the complexity of chemical reactions involving hydroxyphenoxy benzoic acid derivatives.

Physical and Chemical Properties Analysis

The discussion on the synthesis, acylation, and photochemical properties of hydroxycoumarins, including compounds related to “3-(4-Hydroxyphenoxy)benzoic acid”, provides insights into the physical properties affecting their reactivity and applications.

Applications De Recherche Scientifique

Structural and Spectral Studies

4-Hydroxybenzonitrile, closely related to 4-(4-Hydroxyphenoxy)-3-methylbenzonitrile, has been extensively studied for its structural and spectral properties. Research has demonstrated that the conversion of 4-hydroxybenzonitrile molecules into oxyanions leads to significant spectral changes, such as a decrease in the frequency of the cyano stretching band and a substantial increase in its integrated intensity. These spectral changes are indicative of the molecule's structural alterations upon conversion, contributing to a better understanding of its chemical behavior (Binev, 2001). Similar studies have detailed the conversion of hydroxybenzonitriles into oxyanions, shedding light on the structural dynamics and stability of these molecules, particularly noting the significant structural changes induced by deprotonation (Georgieva, Angelova, & Binev, 2004).

Biotransformation Studies

Bromoxynil, a derivative of hydroxybenzonitrile, has been studied for its biotransformation under various conditions. The herbicide is known to undergo anaerobic degradation, leading to the release of bromide and the formation of metabolites like cyanophenol and phenol. This biotransformation process is crucial for understanding the environmental fate and potential ecological impacts of bromoxynil and its derivatives (Knight, Berman, & Häggblom, 2003).

Application in Herbicide Resistance

Research has also explored the use of genes encoding specific nitrilases for imparting herbicide resistance in plants. For instance, a gene enabling the conversion of bromoxynil to its primary metabolite was introduced into tobacco plants, conferring resistance to the herbicide. This approach showcases the potential of genetic engineering in developing crop varieties with enhanced resistance to herbicides, leveraging the chemical properties of compounds like hydroxybenzonitrile (Stalker, McBride, & Malyj, 1988).

Mécanisme D'action

- It is commonly found in skincare products at concentrations up to 2% in face creams and serums and 0.5% in body creams .

- Proper formulation and storage are crucial to maintain its effectiveness .

Target of Action

- α-arbutin primarily targets tyrosinase , an enzyme involved in melanin synthesis. By inhibiting tyrosinase, α-arbutin reduces melanin production without affecting the mRNA gene expression of tyrosinase .

Mode of Action

Pharmacokinetics

- α-arbutin has low percutaneous absorption (0.53%).

Result of Action

- Reduced melanin synthesis in cultured human melanoma cells (40% of control) without affecting cell viability. Lightening of hyperpigmented areas, such as melasma, freckles, and senile lentigines .

Action Environment

- Stability and efficacy of α-arbutin may be influenced by factors like light exposure .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(4-Hydroxyphenoxy)-3-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves hydroxylases, which facilitate the hydroxylation of aromatic compounds. This interaction is crucial for the compound’s role in oxidative reactions, where it helps convert C-H groups into C-OH groups with high regioselectivity and enantioselectivity . Additionally, this compound may interact with other enzymes involved in metabolic pathways, influencing the overall biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by regulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can exert inhibitory effects on human hepatocellular carcinoma cells by regulating autophagy and apoptosis, accompanied by downregulating α-tubulin expression . These effects highlight the compound’s potential in modulating cellular activities and its implications in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with hydroxylases facilitates the hydroxylation of aromatic compounds, which is a critical step in many biochemical pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical properties . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular activities. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound may undergo hydroxylation mediated by hydroxylases, leading to the formation of hydroxylated aromatic products

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

4-(4-hydroxyphenoxy)-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-10-8-11(9-15)2-7-14(10)17-13-5-3-12(16)4-6-13/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYZISJEPBXEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)

![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)